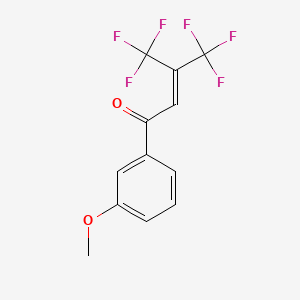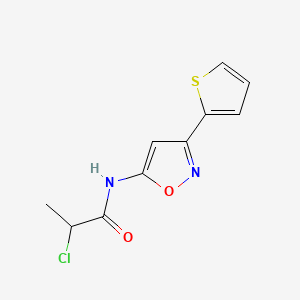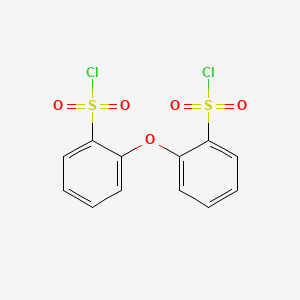![molecular formula C15H12O5 B14680904 [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy- CAS No. 38197-35-2](/img/structure/B14680904.png)
[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy-: is an organic compound that belongs to the biphenyl family. This compound is characterized by two benzene rings connected by a single bond, with carboxylic acid groups at the 2,2’ positions and a methoxy group at the 6 position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced biphenyl derivatives.
Substitution: Halogenated biphenyls, nitro biphenyls, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology: The compound is studied for its potential biological activities. It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential use in treating various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in the development of advanced materials .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming cationic intermediates that further react to produce substituted products. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Lacks the methoxy group, leading to different reactivity and properties.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Has carboxylic acid groups at different positions, affecting its chemical behavior.
4-Methoxybiphenyl: Contains a methoxy group but lacks carboxylic acid groups, resulting in different applications.
Uniqueness: The presence of both carboxylic acid groups and a methoxy group in [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- makes it unique. This combination allows for diverse chemical reactions and applications, making it a versatile compound in scientific research .
Propiedades
Número CAS |
38197-35-2 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
2-(2-carboxyphenyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C15H12O5/c1-20-12-8-4-7-11(15(18)19)13(12)9-5-2-3-6-10(9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
QFZMZNOTZIQSJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=CC=CC=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


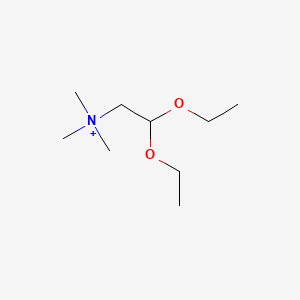

![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
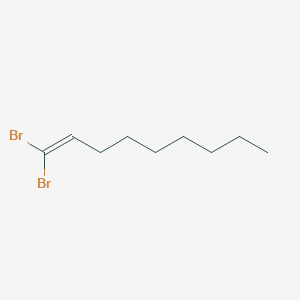
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
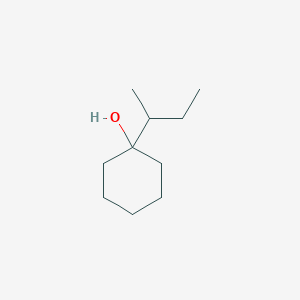
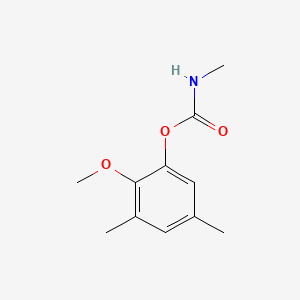
![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
